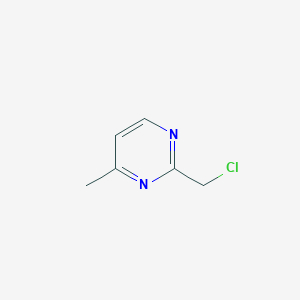

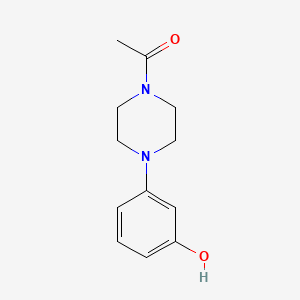

1-Acetyl-4-(3-hydroxyphenyl)piperazine

Vue d'ensemble

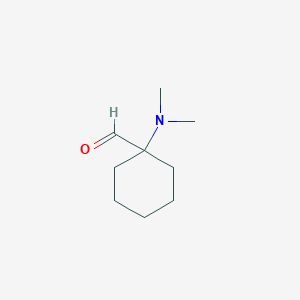

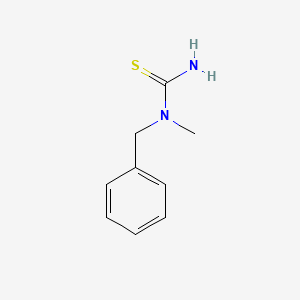

Description

1-Acetyl-4-(3-hydroxyphenyl)piperazine (AHPP) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of piperazine and has been used as a model compound to study the structure and properties of other compounds with similar structures. AHPP has been found to have several biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments.

Applications De Recherche Scientifique

Antifungal Drug Potential

1-Acetyl-4-(3-hydroxyphenyl)piperazine has been investigated for its potential as an antifungal drug. A study conducted by Raajaraman, Sheela, and Muthu (2018) using spectroscopic methods and quantum chemical computations revealed that this compound has significant non-linear optical (NLO) properties, which are beneficial in drug design. Furthermore, the compound showed good charge transfer within its molecule, a characteristic important for pharmaceutical applications. The research also included molecular docking studies with various antifungal proteins, suggesting its potential use in antifungal treatments (Raajaraman, Sheela, & Muthu, 2018).

Synthesis and Pharmaceutical Intermediates

The synthesis process of this compound has been a subject of several studies, reflecting its importance as a pharmaceutical intermediate. Jiang Da-feng (2010) developed a new process for synthesizing this compound, highlighting its simplicity and cost-effectiveness. This improved synthesis process resulted in a higher yield compared to existing methods, which is crucial for large-scale pharmaceutical applications (Jiang Da-feng, 2010). Additionally, Xu Zheng (2005) studied the synthetic technology of this compound, emphasizing its role as an important intermediate in the production of antifungal drugs like ketoconazole (Xu Zheng, 2005).

Potential in Antidepressant and Antianxiety Medications

Research by Kumar et al. (2017) explored derivatives of this compound, particularly in the context of antidepressant and antianxiety activities. The study synthesized a series of novel derivatives and tested them for their efficacy in behavioral models. Some compounds showed significant activity in reducing immobility times and displaying antianxiety effects (Kumar et al., 2017).

Opioid Receptor Antagonism

Carroll et al. (2010) discovered that certain 1-substituted 4-(3-hydroxyphenyl)piperazines are pure opioid receptor antagonists. This finding is significant as it opens up potential applications in treating opioid addiction and managing pain. The compounds studied showed low nanomolar potencies at various opioid receptors, indicating their efficacy as antagonists (Carroll et al., 2010).

Mécanisme D'action

Target of Action

1-Acetyl-4-(3-hydroxyphenyl)piperazine (AHPP) is a piperazine derivative and a structural analog of acetaminophen

Action Environment

General guidelines for handling ahpp suggest avoiding formation of dust and aerosols, indicating that its stability and efficacy might be affected by environmental conditions such as humidity and temperature .

Safety and Hazards

AHPP is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-Acetyl-4-(3-hydroxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the synthesis and activity of nitric oxide by binding to the N1 atom of the molecule, preventing it from reacting with chloride ions . This interaction is crucial in modulating inflammatory responses and other physiological processes.

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. It has demonstrated anticancer activity in a panel of cell lines, including HCT 15, HT 29, MCF 7, and MDA-MB 468 . The compound induces a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, further highlighting its therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with nitric oxide synthase results in the inhibition of nitric oxide production . This inhibition can modulate various physiological processes, including vasodilation and immune responses. Furthermore, the compound’s effects on gene expression contribute to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its bioactivity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including gastrointestinal irritation and respiratory tract irritation . Understanding the dosage thresholds is essential for optimizing its therapeutic applications and minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. For instance, its interaction with cytochrome P450 enzymes influences its biotransformation and elimination from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are critical for understanding its mode of action and optimizing its therapeutic applications.

Propriétés

IUPAC Name |

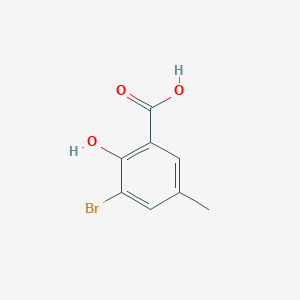

1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)13-5-7-14(8-6-13)11-3-2-4-12(16)9-11/h2-4,9,16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFHOABEFGNIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251971 | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67915-02-0 | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)

![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)